molecular formula C6H7F5O2 B14558307 Pentafluoroethyl butanoate CAS No. 61799-70-0

Pentafluoroethyl butanoate

Cat. No.: B14558307
CAS No.: 61799-70-0
M. Wt: 206.11 g/mol
InChI Key: HPLFQAYYPZGMTN-UHFFFAOYSA-N
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Description

Pentafluoroethyl butanoate is an ester compound characterized by the presence of a pentafluoroethyl group attached to a butanoate moiety. Esters are known for their pleasant odors and are often used in flavorings and fragrances. The unique structure of this compound, with its fluorinated alkyl group, imparts distinct chemical properties that make it valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethyl butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of pentafluoroethanol with butanoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of pentafluoroethane as a starting material. Pentafluoroethane can be converted to a pentafluoroethyl anion in a general-purpose solvent, which then reacts with a carbonyl compound to form the desired ester .

Mechanism of Action

The mechanism of action of pentafluoroethyl butanoate involves its hydrolysis to pentafluoroethanol and butanoic acid. Pentafluoroethanol can interact with various molecular targets, including enzymes and receptors, affecting cellular processes. Butanoic acid, a short-chain fatty acid, is known to influence gut health and has anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluoroethyl butanoate is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated esters. This makes it valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

1,1,2,2,2-pentafluoroethyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O2/c1-2-3-4(12)13-6(10,11)5(7,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLFQAYYPZGMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60813815
Record name Pentafluoroethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60813815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-70-0
Record name Pentafluoroethyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60813815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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